molecular formula C11H12ClN3O4 B1262319 Succinimidyl hydrazinium benzoate hydrochloride

Succinimidyl hydrazinium benzoate hydrochloride

Cat. No.: B1262319
M. Wt: 285.68 g/mol
InChI Key: KZOOJEZADWZIAD-UHFFFAOYSA-N
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Description

Succinimidyl hydrazinium benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which contribute to its reactivity and functionality in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl hydrazinium benzoate hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride, which undergo a fusion reaction at elevated temperatures (150-170°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require additional purification steps to isolate the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Succinimidyl hydrazinium benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophiles and electrophiles: Such as amines, halides, and other organic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoate derivatives.

Scientific Research Applications

Succinimidyl hydrazinium benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Succinimidyl hydrazinium benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinimidyl hydrazinium benzoate hydrochloride stands out due to its specific combination of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate;hydrochloride

InChI

InChI=1S/C11H11N3O4.ClH/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16;/h1-4,13H,5-6,12H2;1H

InChI Key

KZOOJEZADWZIAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN.Cl

Synonyms

SHBH
succinimidyl 4-hydrazinobenzoate

Origin of Product

United States

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